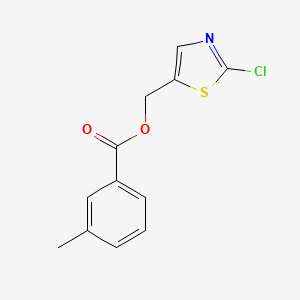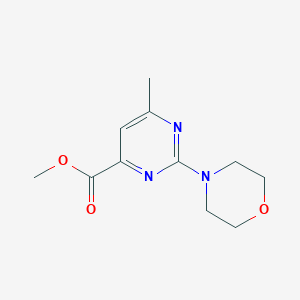
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the pyrimidine family and has a morpholine and carboxylic acid functional group. It is a white solid that is soluble in organic solvents like methanol and ethanol.
Wirkmechanismus
The mechanism of action of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have a range of biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer option for testing in vitro and in vivo. However, one limitation of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in treating viral infections like HIV and hepatitis C. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to inhibit the replication of these viruses in vitro, and further research is needed to determine its potential as a therapeutic agent.
Synthesemethoden
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most common method involves the reaction of 2-amino-6-methylpyrimidine-4-carboxylic acid with morpholine and methyl chloroformate. This reaction produces Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate as the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMIMYYURPJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
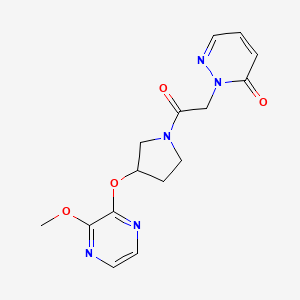
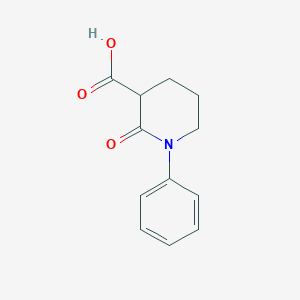

![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)
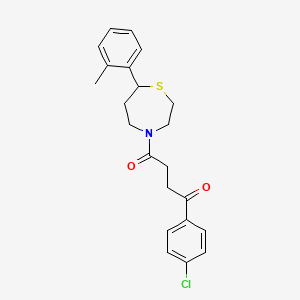
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)
